5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine
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Overview
Description
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of a chlorine atom at the 5th position and amino groups at the 2nd and 4th positions of the pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2-aminoindole with chloroformamidine under basic conditions to form the pyrimidoindole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound to its reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidoindole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to tubulin within the colchicine site, causing both microtubule depolymerizing and stabilizing effects . This dual action is significant in disrupting microtubule dynamics, which is crucial for cell division and has implications in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-B]indole-2,4-diamine: Similar in structure but with additional methyl and aryl groups.
2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-B]indole: Contains an oxo group and a phenyl group, differing in functional groups and substitution patterns.
Uniqueness
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to cause both microtubule stabilization and destabilization sets it apart from other compounds that typically exhibit only one of these effects .
Properties
IUPAC Name |
5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c11-4-2-1-3-5-6(4)7-8(12)15-10(13)16-9(7)14-5/h1-3H,(H5,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPSVJNLGXWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(N=C(N=C3N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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